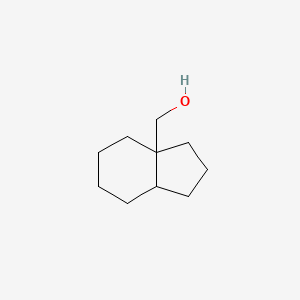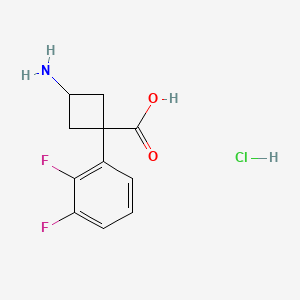amine hydrochloride](/img/structure/B13455375.png)
[(7-Methoxy-1,3-dioxaindan-5-yl)methyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of 1,3-dioxaindan, a bicyclic structure containing a methoxy group and a methylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride typically involves the following steps:
Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the aromatic ring using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the methylamine moiety: This can be done through reductive amination, where the aldehyde or ketone precursor is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the methoxy group, yielding the corresponding hydroxy derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: (7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride.
Reduction: (7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
Enzyme inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulation of gene expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-Hydroxy-1,3-dioxaindan-5-yl)methylamine hydrochloride: A hydroxyl derivative with similar structural features.
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride: An ethylamine derivative with a slightly different side chain.
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine sulfate: A sulfate salt with different solubility properties.
Uniqueness
(7-Methoxy-1,3-dioxaindan-5-yl)methylamine hydrochloride is unique due to its specific combination of a methoxy group and a methylamine moiety on the 1,3-dioxaindan scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H14ClNO3 |
|---|---|
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-11-5-7-3-8(12-2)10-9(4-7)13-6-14-10;/h3-4,11H,5-6H2,1-2H3;1H |
Clé InChI |
ZVKFNUUAHOLHHI-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC2=C(C(=C1)OC)OCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
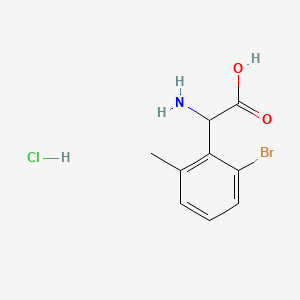
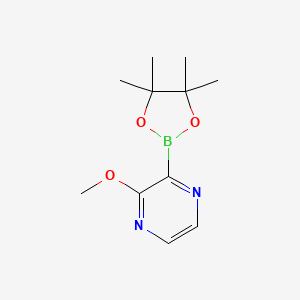

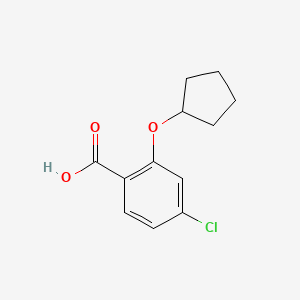

![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)

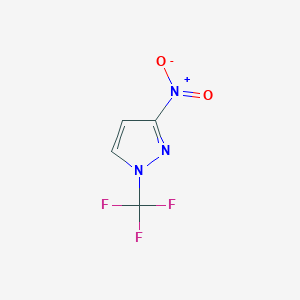
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
amine hydrochloride](/img/structure/B13455350.png)
